molecular formula C22H22FNO4S B281443 N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE

Cat. No.: B281443
M. Wt: 415.5 g/mol
InChI Key: UNXYPDXGKLVZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is a complex organic compound that features a sulfonyl group attached to a fluorophenyl ring, along with a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the dibenzofuran moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluorophenyl ring and dibenzofuran moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is unique due to its combination of a sulfonyl group, fluorophenyl ring, and dibenzofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C22H22FNO4S/c1-2-5-22(25)24(29(26,27)17-11-8-15(23)9-12-17)16-10-13-21-19(14-16)18-6-3-4-7-20(18)28-21/h8-14H,2-7H2,1H3

InChI Key

UNXYPDXGKLVZPG-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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